ETHYL 6'-AMINO-5'-CYANO-3'-PROPYL-1'H-SPIRO[PIPERIDINE-4,4'-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE
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Overview
Description
6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] is a complex heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its spiro structure, which involves a pyrano[2,3-c]pyrazole core fused with a piperidine ring. The presence of multiple functional groups, including amino, cyano, and carboxyl groups, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] typically involves a multi-component reaction. One efficient method reported involves the use of β-ketoester, hydrazine, benzoylacetate, and malononitrile in the presence of a catalyst such as InCl3 under ultrasound irradiation . The reaction is carried out in 50% ethanol, and the product is obtained by crystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process. The use of ultrasound irradiation and efficient catalysts like InCl3 can enhance the yield and purity of the product while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrano[2,3-c]pyrazole core can be substituted with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrano[2,3-c]pyrazole derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound’s potential biological activity, such as antimicrobial and anticancer properties, is being explored.
Mechanism of Action
The mechanism of action of 6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The spiro structure allows for unique interactions with biological macromolecules, which can lead to specific biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and receptor modulator .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-cyano-3-isopropyl-1,4-dihydro-2’-oxospiro[pyrano[2,3-c]pyrazole-4,3’-indoline]
- 6-Amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-yl)pyrano[2,3-c]pyrazole
Uniqueness
Compared to similar compounds, 6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] is unique due to its specific spiro structure and the presence of an ethylcarboxyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity. The combination of functional groups and the spiro configuration allows for diverse applications and interactions that are not observed in other similar compounds .
Properties
Molecular Formula |
C17H23N5O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-3-propylspiro[2H-pyrano[2,3-c]pyrazole-4,4//'-piperidine]-1//'-carboxylate |
InChI |
InChI=1S/C17H23N5O3/c1-3-5-12-13-15(21-20-12)25-14(19)11(10-18)17(13)6-8-22(9-7-17)16(23)24-4-2/h3-9,19H2,1-2H3,(H,20,21) |
InChI Key |
TYNMSKFMNPTEJP-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OCC)C#N)N |
Canonical SMILES |
CCCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OCC)C#N)N |
Origin of Product |
United States |
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